molecular formula C8H14N2O B12339191 6,9-Diazaspiro[4.5]decan-8-one

6,9-Diazaspiro[4.5]decan-8-one

Cat. No.: B12339191
M. Wt: 154.21 g/mol
InChI Key: FAUBISAFFNZXQD-UHFFFAOYSA-N
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Description

6,9-Diazaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Diazaspiro[4.5]decan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6,9-Diazaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological properties .

Scientific Research Applications

6,9-Diazaspiro[4

Mechanism of Action

The mechanism of action of 6,9-Diazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), thereby blocking the necroptosis pathway. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its activation and subsequent signaling .

Comparison with Similar Compounds

Uniqueness: 6,9-Diazaspiro[4.5]decan-8-one stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Its versatility as a scaffold for drug development and its ability to modulate various biological pathways make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

6,9-diazaspiro[4.5]decan-8-one

InChI

InChI=1S/C8H14N2O/c11-7-5-10-8(6-9-7)3-1-2-4-8/h10H,1-6H2,(H,9,11)

InChI Key

FAUBISAFFNZXQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC(=O)CN2

Origin of Product

United States

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